1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)ethanone
Description
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzoxazole ring, a piperidine ring, and an ethylphenoxy group
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)ethanone |
InChI |
InChI=1S/C22H24N2O3/c1-2-16-7-9-18(10-8-16)26-15-21(25)24-13-11-17(12-14-24)22-23-19-5-3-4-6-20(19)27-22/h3-10,17H,2,11-15H2,1H3 |
InChI Key |
SPUVQWLIZKANLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the condensation of 2-aminophenol with a suitable aldehyde under acidic conditions . The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzoxazole intermediate . The final step involves the coupling of the ethylphenoxy group to the piperidine-benzoxazole intermediate, often using a base-catalyzed etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the ethylphenoxy group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanoic acid
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
- [4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine
Uniqueness
1-[4-(1,3-BENZOXAZOL-2-YL)PIPERIDIN-1-YL]-2-(4-ETHYLPHENOXY)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
